molecular formula C9H7N3O3S B414785 N-(5-nitro-1,3-benzothiazol-2-yl)acetamide

N-(5-nitro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B414785
M. Wt: 237.24g/mol
InChI Key: IZHZYVFQTCKCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-nitro-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a nitro group at the 5-position of the benzothiazole ring and an acetamide group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can be achieved through several synthetic pathways. One common method involves the reaction of 5-nitro-2-aminobenzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative.

Another approach involves the use of 5-nitro-2-chlorobenzothiazole as a starting material. This compound can be reacted with acetamide in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of starting materials, solvents, and reaction conditions can be optimized to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions. For example, it can be hydrolyzed to the corresponding amine using acidic or basic conditions.

    Oxidation: The benzothiazole ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with Pd/C catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 5-amino-1,3-benzothiazol-2-ylacetamide.

    Substitution: 5-nitro-1,3-benzothiazol-2-ylamine.

    Oxidation: Various oxidized derivatives depending on the specific conditions used.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as a potential antimicrobial and anticancer agent. The nitro group and benzothiazole ring are known to contribute to its biological activity.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biology: It may serve as a probe or marker in biological studies due to its unique chemical structure and reactivity.

    Industry: The compound can be utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-nitro-1,3-benzothiazol-2-yl)acetamide is primarily attributed to its ability to interact with biological targets through its nitro and benzothiazole moieties. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzothiazole ring can bind to specific enzymes or receptors, modulating their activity and contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

N-(5-nitro-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives, such as:

    N-{5-chloro-1,3-benzothiazol-2-yl}acetamide: This compound has a chlorine atom instead of a nitro group, which may alter its reactivity and biological activity.

    N-{5-nitro-1,3-benzoxazol-2-yl}acetamide: This compound contains a benzoxazole ring instead of a benzothiazole ring, which can affect its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H7N3O3S

Molecular Weight

237.24g/mol

IUPAC Name

N-(5-nitro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C9H7N3O3S/c1-5(13)10-9-11-7-4-6(12(14)15)2-3-8(7)16-9/h2-4H,1H3,(H,10,11,13)

InChI Key

IZHZYVFQTCKCDH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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